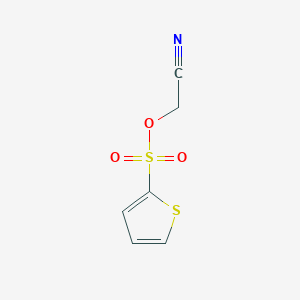![molecular formula C14H15BrN4O B8536125 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one](/img/structure/B8536125.png)
3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one is a complex organic compound with potential applications in medicinal chemistry and chemical biology. This compound features a unique structure that includes an azetidine ring, a pyridine moiety, and a brominated pyridinone core, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one typically involves multi-step organic reactions. One common approach is to start with the bromination of 1-methylpyridin-2(1H)-one, followed by the introduction of the azetidine and pyridine moieties through nucleophilic substitution and amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the brominated pyridinone core, potentially converting it to a non-brominated derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the azetidine ring.
Reduction: Non-brominated pyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of protein kinases, thereby modulating cell signaling pathways involved in inflammation and cancer progression.
Comparación Con Compuestos Similares
2-(pyridin-2-yl)pyrimidine derivatives: Known for their diverse biological activities, including antimicrobial and antifibrotic properties.
4-(Trifluoromethyl)pyridine: Used in various chemical transformations and known for its unique reactivity.
Uniqueness: 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one stands out due to its combination of an azetidine ring and a brominated pyridinone core, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H15BrN4O |
|---|---|
Peso molecular |
335.20 g/mol |
Nombre IUPAC |
3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one |
InChI |
InChI=1S/C14H15BrN4O/c1-19-8-11(15)4-12(14(19)20)18-13-3-2-9(7-17-13)10-5-16-6-10/h2-4,7-8,10,16H,5-6H2,1H3,(H,17,18) |
Clave InChI |
MJZRBOOLNAVMCD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)C3CNC3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
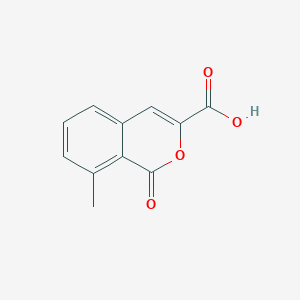
![3-[(4-Fluorophenyl)methoxy]-4-nitro-1-oxo-1lambda~5~-pyridine](/img/structure/B8536053.png)

![1-[4-(4-Chlorobutyl)phenyl]ethan-1-one](/img/structure/B8536064.png)
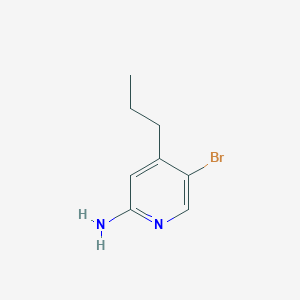
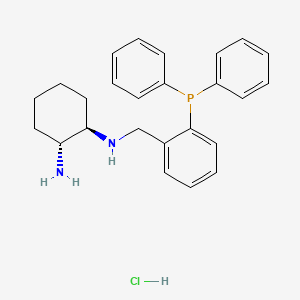
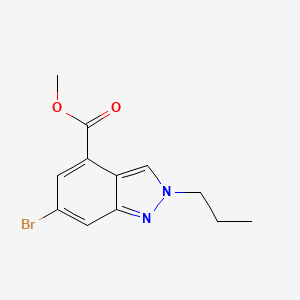
![2-[(2-Butoxyphenoxy)methyl]oxirane](/img/structure/B8536088.png)
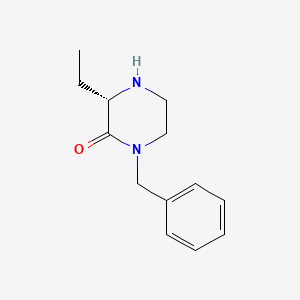
![Benzo[1,3]dioxol-5-yl-(3-methoxy-phenyl)-methanol](/img/structure/B8536102.png)
![5-[(S)-2-dimethylamino-1-propyloxy]-2-fluoro pyridine](/img/structure/B8536113.png)
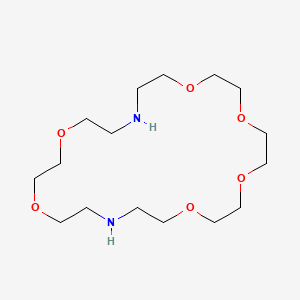
![Tert-butyl 4-{[2-(2-aminophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B8536126.png)
